N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride

Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Determination

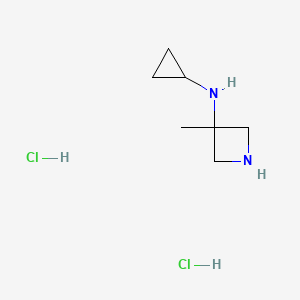

The IUPAC name for this compound is N-cyclopropyl-3-methylazetidin-3-amine dihydrochloride , reflecting its azetidine core (a four-membered saturated nitrogen heterocycle) substituted at the 3-position with a methyl group and a cyclopropylamine moiety. The molecular formula $$ \text{C}7\text{H}{16}\text{Cl}2\text{N}2 $$ corresponds to a molecular weight of 199.12 g/mol , calculated from the isotopic composition of carbon (84 g/mol), hydrogen (16 g/mol), chlorine (70.9 g/mol), and nitrogen (28 g/mol).

The compound’s structural backbone consists of:

- An azetidine ring (C$$3$$NH$$6$$) with a methyl group at the 3-position.

- A cyclopropyl group bonded to the azetidine nitrogen.

- Two hydrochloride counterions neutralizing the amine groups.

Table 1: Key Identifiers of N-Cyclopropyl-3-methyl-3-azetidinamine Dihydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 149724-22-1 | |

| Molecular Formula | $$ \text{C}7\text{H}{16}\text{Cl}2\text{N}2 $$ | |

| Molecular Weight | 199.12 g/mol | |

| InChI Key | NYWLMWQSRVAENC-UHFFFAOYSA-N | |

| Purity | 95% |

Crystallographic Analysis of the Azetidine Ring System

While direct X-ray crystallographic data for this specific compound is unavailable in the provided sources, general azetidine derivatives exhibit puckered ring conformations to alleviate angle strain. For example, azetidine N-oxides adopt a puckered geometry with N–O bond lengths of 1.45 Å and C–N–C angles of 92°, as observed in related structures. The steric strain in N-cyclopropyl-3-methyl-3-azetidinamine likely results in similar distortions, with the cyclopropyl group introducing additional torsional stress.

The methyl group at the 3-position further influences ring geometry by creating a 1,3-diaxial interaction with the azetidine hydrogen atoms, favoring a twisted boat-like conformation. Such strain may enhance reactivity, making the compound a candidate for ring-opening reactions or nucleophilic substitutions.

Protonation States and Salt Formation Mechanisms

The dihydrochloride salt forms via protonation of the two amine groups in the parent base, $$ \text{C}7\text{H}{14}\text{N}_2 $$:

- The primary azetidine nitrogen (N$$_1$$) is protonated, forming $$ \text{NH}^+ $$.

- The cyclopropylamine nitrogen (N$$2$$) undergoes a second protonation, yielding $$ \text{NH}2^+ $$.

The protonation equilibria can be summarized as:

$$

\text{C}7\text{H}{14}\text{N}2 + 2\text{HCl} \rightarrow \text{C}7\text{H}{14}\text{N}2 \cdot 2\text{HCl}

$$

This salt formation enhances solubility in polar solvents and stabilizes the compound against oxidative degradation, as evidenced by its room-temperature storage stability.

Comparative Structural Analysis with Related Azetidine Derivatives

This compound shares functional group motifs with other bioactive azetidines:

Table 2: Structural Comparison with Related Compounds

Key observations:

Properties

IUPAC Name |

N-cyclopropyl-3-methylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-7(4-8-5-7)9-6-2-3-6;;/h6,8-9H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWLMWQSRVAENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)NC2CC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epichlorohydrin-Based Synthesis

A widely reported method involves epichlorohydrin as the starting material. Benzylamine is reacted with epichlorohydrin under controlled conditions to form an intermediate, which undergoes cyclization with sodium carbonate. Subsequent hydrogenation with palladium carbon and hydrochloric acid yields the dihydrochloride salt:

Reaction Steps :

-

Epoxide ring-opening : Benzylamine reacts with epichlorohydrin at 0–5°C to form 1-(benzylamino)-3-chloro-2-propanol.

-

Cyclization : Treatment with sodium carbonate in acetonitrile at reflux induces ring closure to 1-benzyl-3-hydroxyazetidine.

-

Deprotection and salt formation : Hydrogenolysis removes the benzyl group, followed by HCl treatment to yield the dihydrochloride.

Optimization Notes :

Displacement Reaction Using Azetidine Electrophiles

Methanesulfonate Intermediate

A single-step displacement reaction employs 1-benzhydrylazetidin-3-yl methanesulfonate as the electrophile. Cyclopropylamine acts as the nucleophile in acetonitrile at 80°C:

Reaction Conditions :

-

Solvent : Acetonitrile

-

Temperature : 80°C

-

Time : 16 hours

-

Workup : Column chromatography (hexanes/EtOAc) followed by HCl treatment.

Performance Metrics :

Reductive Amination Approach

Ketone Intermediate

A two-step reductive amination strategy involves:

-

Condensation : 3-Methylazetidin-3-one reacts with cyclopropylamine in dichloromethane.

-

Reduction : Sodium triacetoxyborohydride (STAB) reduces the imine intermediate.

Key Parameters :

-

Catalyst : Glacial acetic acid (2 mol%)

Copper-Catalyzed Radical Cyclization

γ-Iodo-Alkynes as Precursors

A photoredox method utilizes γ-iodo-alkynes with copper(I) iodide under blue LED light to form the azetidine core. Cyclopropylamine is introduced via subsequent nucleophilic substitution:

Reaction Setup :

Outcomes :

Comparative Analysis of Methods

Critical Challenges and Solutions

-

Steric Hindrance : Bulky substituents reduce cyclization efficiency. Using NaHMDS as a base improves ring closure.

-

HCl Salt Formation : Excess HCl (4 M) ensures complete protonation, but controlled addition prevents decomposition.

-

Purification : Silica gel chromatography (EtOAc/MeOH) effectively separates diastereomers.

Recent Advancements

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-3-methyl-3-azetidinone, while reduction may produce N-cyclopropyl-3-methyl-3-azetidinol. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride is primarily explored for its potential as a pharmacological agent. Its structural similarities to other bioactive compounds suggest that it could interact with various biological targets:

- CNS Drug Development : The compound has been identified as a promising intermediate in the development of drugs targeting the central nervous system (CNS). Research indicates potential efficacy in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Antimalarial Activity : Studies have highlighted azetidine derivatives as key components in developing antimalarial compounds. The unique reactivity of the azetidine ring facilitates further functionalization, which can enhance biological activity against malaria parasites .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : this compound can be utilized in synthesizing more complex molecules, including spirocyclic compounds and other heterocycles that are valuable in pharmaceutical chemistry .

- Reactivity Studies : The compound's reactivity has been studied extensively, revealing its potential for various chemical transformations, including ring-opening reactions and functional group modifications.

Case Study 1: Antimalarial Compound Development

Research conducted by the Schreiber group demonstrated the synthesis of bicyclic azetidines with antimalarial properties. This compound was utilized as a precursor for synthesizing these compounds, showcasing its importance in developing new treatments for malaria .

Case Study 2: CNS Pharmacology

A study published in the Journal of Medicinal Chemistry explored derivatives of azetidines, including this compound, focusing on their interaction profiles with neurotransmitter receptors. The findings indicated that modifications to the azetidine structure could enhance selectivity and potency against specific CNS targets.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- The cyclopropyl group may improve metabolic stability and lipophilicity, influencing pharmacokinetic properties.

Comparison with Structurally Similar Compounds

Methyl Azetidine-3-carboxylate Hydrochloride

- CAS No.: 100202-39-9

- Molecular Formula: C₅H₁₀ClNO₂

- Molecular Weight : 151.59 g/mol

- Key Differences :

- Contains a carboxylate ester substituent instead of a cyclopropyl group.

- Lower molecular weight and altered solubility profile due to the polar carboxylate group.

Triethylenetetramine Dihydrochloride (Trientine)

- CAS No.: Not explicitly provided (see ).

- Structure : Linear polyamine with four amine groups.

- Key Differences :

Putrescine Dihydrochloride and Cadaverine Dihydrochloride

- CAS No.: P7505 (putrescine), C8561 (cadaverine)

- Molecular Formulas : C₄H₁₂Cl₂N₂ (putrescine), C₅H₁₄Cl₂N₂ (cadaverine)

- Key Differences: Linear biogenic amines without cyclic structures.

Azoamidine Dihydrochlorides

Carbodiimide Hydrochlorides (e.g., EDC Hydrochloride)

- CAS No.: 25952-53-8

- Structure: Linear carbodiimide with dimethylaminopropyl and ethyl groups.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Structural Impact on Reactivity : The azetidine ring in the target compound may enhance reactivity in ring-opening reactions compared to linear amines like putrescine .

- Pharmacological Potential: Cyclopropyl substitution could improve metabolic stability over esters (e.g., methyl azetidine-3-carboxylate) or linear analogs (e.g., trientine), suggesting utility in drug design .

- Industrial vs. Pharmaceutical Use : Unlike azoamidine dihydrochlorides (polymerization initiators) or carbodiimides (peptide synthesis), the target compound’s structure aligns with bioactive molecule intermediates .

Biological Activity

N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the available literature on its biological activity, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 194.09 g/mol

The compound features a cyclopropyl group attached to an azetidine core, which is known to influence its interaction with various biological targets.

Research indicates that this compound acts primarily as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This modulation is significant for treating conditions associated with glutamate dysfunction, such as anxiety and depression . The compound's ability to enhance mGluR2 activity suggests it could play a role in the development of novel therapeutic agents for central nervous system disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective activity against specific nicotinic acetylcholine receptors (nAChRs). The following table summarizes key findings from various assays:

| Receptor Type | Activity | EC50 (nM) | Comments |

|---|---|---|---|

| α4β2-nAChRs | Partial Agonist | 30 | High sensitivity |

| α3β4*-nAChRs | Weak Agonist | >1000 | Minimal activity observed |

| mGluR2 | Positive Allosteric Modulator | - | Enhances receptor signaling |

These results indicate that the compound has a preferential interaction with α4β2-nAChRs, which are associated with cognitive functions and mood regulation.

In Vivo Studies

In vivo models have further supported the antidepressant-like effects of this compound. In forced swim tests in mice, this compound demonstrated significant reductions in immobility time, suggesting potential antidepressant properties . This aligns with its pharmacological profile indicating modulation of neurotransmitter systems involved in mood regulation.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Depression Treatment : A study highlighted the efficacy of this compound in reducing depressive behaviors in animal models, suggesting its potential as a candidate for treating major depressive disorder.

- Cognitive Enhancement : Another investigation noted improvements in cognitive performance associated with nAChR modulation, indicating possible applications in treating cognitive deficits linked to neurodegenerative diseases.

Safety and Toxicology

Safety assessments have shown that while this compound exhibits promising biological activity, further studies are necessary to evaluate its long-term safety profile and potential side effects. Toxicological evaluations indicate that acute toxicity is low; however, chronic exposure studies are warranted to fully understand its safety margins .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride, and how is structural confirmation achieved?

- Methodological Answer : Synthesis typically involves cyclopropylamine derivatives and azetidine ring formation via nucleophilic substitution or reductive amination. The dihydrochloride salt is formed by reacting the free base with hydrochloric acid in a 1:2 molar ratio . Structural confirmation employs:

- NMR spectroscopy (¹H/¹³C) to verify cyclopropyl and azetidinyl proton environments.

- X-ray crystallography for absolute configuration determination.

- Elemental analysis (e.g., combustion analysis) to validate stoichiometry of Cl⁻ ions .

Q. How does the dihydrochloride salt form impact solubility and stability compared to the free base?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility due to ionic interactions, making it suitable for biological assays . Stability is assessed via:

- Thermogravimetric analysis (TGA) to evaluate decomposition temperatures.

- pH-dependent stability studies (e.g., incubating at pH 2–9 and monitoring degradation via HPLC).

- Hygroscopicity tests under controlled humidity to determine moisture sensitivity .

Advanced Research Questions

Q. What mechanistic insights are critical when employing this compound in carbodiimide-mediated bioconjugation reactions?

- Methodological Answer : The dihydrochloride salt may influence reaction efficiency by modulating pH or competing with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key considerations:

- Buffer optimization (e.g., MES or PBS) to maintain pH 4.5–6.0, avoiding premature hydrolysis of carbodiimide.

- Stoichiometric titration to account for HCl content, which may quench reactive intermediates.

- Mass spectrometry to track conjugation yields and byproduct formation .

Q. How can researchers resolve discrepancies in stability data under varying experimental conditions?

- Methodological Answer : Contradictory stability profiles (e.g., pH or temperature effects) require:

- Design of Experiments (DoE) to isolate variables (e.g., temperature, ionic strength).

- Accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) with HPLC-UV monitoring.

- Multivariate analysis (e.g., PCA) to identify dominant degradation pathways .

Q. What advanced analytical strategies are recommended for characterizing degradation products in biological matrices?

- Methodological Answer : Degradation products in complex systems (e.g., serum) are identified using:

- LC-MS/MS with ion mobility separation to resolve isobaric impurities.

- 2D NMR (HSQC, HMBC) to map structural changes in the azetidinyl or cyclopropyl moieties.

- Stable isotope labeling to trace metabolic byproducts in vitro .

Key Distinctions Between Basic and Advanced Questions

- Basic : Focus on synthesis, solubility, and foundational characterization.

- Advanced : Emphasize mechanistic studies, stability optimization, and high-resolution analytical troubleshooting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.